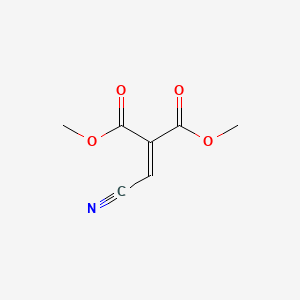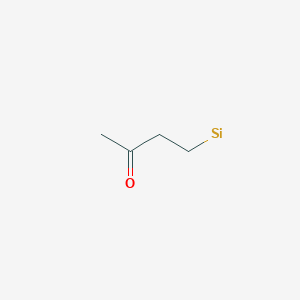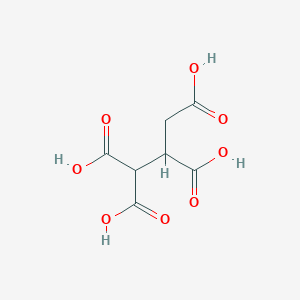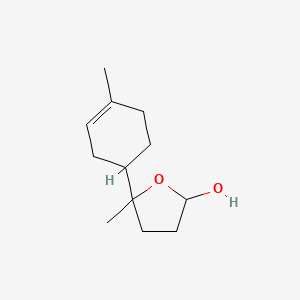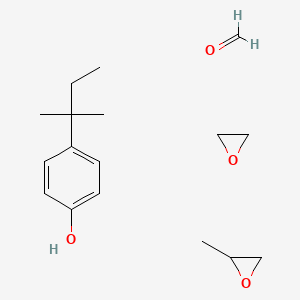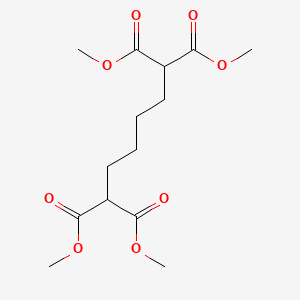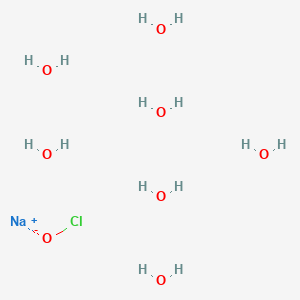
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dibenzylamino group, two phenyl groups, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dibenzylamine with appropriate precursors under controlled conditions. One common method involves the use of benzyl bromide and phenylalanine derivatives, followed by a series of reactions including condensation and cyclization . The reaction conditions often require the use of solvents like diethyl ether and catalysts such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. For example, in the context of neuromuscular blocking agents, it may act as an agonist or antagonist at nicotinic receptors, affecting muscle contraction . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid
Comparison: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. While other dibenzylamino derivatives may share some structural features, the presence of the thione group in this compound allows for unique interactions and applications .
Propriétés
Numéro CAS |
63168-04-7 |
|---|---|
Formule moléculaire |
C29H25NS |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
3-(dibenzylamino)-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C29H25NS/c31-29(27-19-11-4-12-20-27)28(26-17-9-3-10-18-26)23-30(21-24-13-5-1-6-14-24)22-25-15-7-2-8-16-25/h1-20,23H,21-22H2 |
Clé InChI |
CLKSWKMGQQMRMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=C(C3=CC=CC=C3)C(=S)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

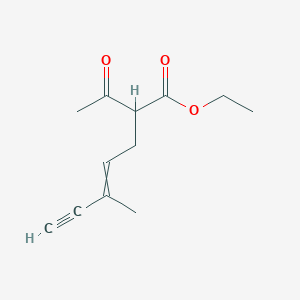
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
